molecular formula C18H14F2N2O3S2 B2391010 N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1226453-33-3

N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Cat. No. B2391010
CAS RN: 1226453-33-3
M. Wt: 408.44
InChI Key: DJCDJQRRKYWWAQ-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, also known as DFTC, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. In

Scientific Research Applications

N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery. In cancer research, N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been found to inhibit the growth of cancer cells by targeting a specific protein involved in cancer cell proliferation. In neurodegenerative disease research, N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In drug discovery, N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been used as a lead compound to design and synthesize new drugs with improved efficacy and safety.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide involves its ability to bind to a specific protein target in the body. This protein target is involved in various biochemical and physiological processes, including cell proliferation, inflammation, and oxidative stress. By binding to this protein target, N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide inhibits its activity, leading to a reduction in cancer cell proliferation, neurodegeneration, and other disease processes.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been found to have various biochemical and physiological effects in the body, including inhibition of cancer cell proliferation, reduction of oxidative stress and inflammation in the brain, and modulation of immune system function. These effects are mediated by the compound's mechanism of action, which involves the binding of N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide to a specific protein target in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide in scientific research is its specificity for a particular protein target, which allows for targeted inhibition of disease processes. Additionally, the synthesis method for N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been optimized to produce high yields of pure compound, making it easier to use in lab experiments. However, one limitation of using N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, including the development of new drugs based on its structure, the exploration of its potential use in other disease processes, and the optimization of its synthesis method to improve yields and purity. Additionally, further studies are needed to better understand the compound's mechanism of action and potential side effects, which will be essential for its safe and effective use in scientific research.

Synthesis Methods

The synthesis of N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide involves the reaction of 3,5-difluoroaniline with N-methylphenylsulfonamide and thiophene-2-carboxylic acid in the presence of a coupling reagent. This reaction produces N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide as the final product. The synthesis method has been optimized to produce high yields of pure N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, which is essential for its use in scientific research applications.

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(3,5-difluorophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3S2/c1-22(27(24,25)15-5-3-2-4-6-15)16-7-8-26-17(16)18(23)21-14-10-12(19)9-13(20)11-14/h2-11H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCDJQRRKYWWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

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